7-[(3-METHYLPHENYL)METHOXY]-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE
Overview
Description
Coumarins are a group of oxygen-containing heterocycles widely found in nature and known for their diverse biological activities . This particular compound is characterized by the presence of a trifluoromethyl group and a methoxy-substituted phenyl group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 7-[(3-METHYLPHENYL)METHOXY]-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE can be achieved through various synthetic routes. One common method involves the reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate, followed by further reactions with substituted aromatic aldehydes . Industrial production methods often involve the use of green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The presence of the methoxy and trifluoromethyl groups can influence the oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and trifluoromethyl positions.
Common reagents and conditions used in these reactions include anhydrous potassium carbonate, propargyl bromide, and various substituted aromatic aldehydes . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-[(3-METHYLPHENYL)METHOXY]-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-[(3-METHYLPHENYL)METHOXY]-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its observed biological effects . For example, it may inhibit oxidoreductase enzymes, which play a role in various metabolic pathways .
Comparison with Similar Compounds
Similar compounds to 7-[(3-METHYLPHENYL)METHOXY]-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE include other coumarin derivatives such as:
- 7-METHOXY-2-METHYL-3-PHENYL-4H-CHROMEN-4-ONE
- 4-(3-(4-BENZYLPIPERAZIN-1-YL)PROPOXY)-7-METHOXY-3-SUBSTITUTED PHENYL-2H-CHROMEN-2-ONE
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical and biological properties. The presence of the trifluoromethyl group in this compound makes it unique and can enhance its stability and biological activity compared to other coumarin derivatives .
Properties
IUPAC Name |
7-[(3-methylphenyl)methoxy]-4-(trifluoromethyl)chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3O3/c1-11-3-2-4-12(7-11)10-23-13-5-6-14-15(18(19,20)21)9-17(22)24-16(14)8-13/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJBDFDDLSBFRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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